molecular formula C14H23BN2O4S B15282408 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

Cat. No.: B15282408
M. Wt: 326.2 g/mol
InChI Key: WTKHGPVVQNJRTL-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring and a boronate ester group. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, materials science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the boronate ester group. The final step involves the protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where thiazole derivatives have shown efficacy .

Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological processes. The thiazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: What sets tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate apart from similar compounds is its combination of a thiazole ring and a boronate ester group. This unique structure provides distinct reactivity and stability, making it particularly valuable in applications where both properties are required .

Properties

Molecular Formula

C14H23BN2O4S

Molecular Weight

326.2 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C14H23BN2O4S/c1-12(2,3)19-11(18)17-10-16-9(8-22-10)15-20-13(4,5)14(6,7)21-15/h8H,1-7H3,(H,16,17,18)

InChI Key

WTKHGPVVQNJRTL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC(=O)OC(C)(C)C

Origin of Product

United States

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